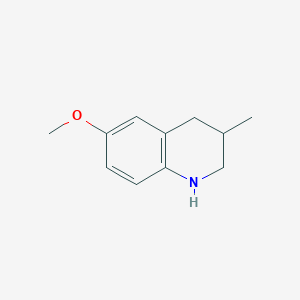

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline

Description

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline (6-MeO-3-Me-THQ) is a tetrahydroquinoline derivative characterized by a methoxy group at position 6 and a methyl group at position 3. Tetrahydroquinolines are heterocyclic compounds with a partially saturated quinoline backbone, which confers structural versatility for pharmacological and industrial applications. The methoxy and methyl substituents in 6-MeO-3-Me-THQ likely enhance its bioavailability and target specificity, making it a candidate for drug development, particularly in anticancer and cardiovascular therapies .

Properties

IUPAC Name |

6-methoxy-3-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-5-9-6-10(13-2)3-4-11(9)12-7-8/h3-4,6,8,12H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRYQBZCGKQKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)OC)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 6-methoxy-3-methylquinoline using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in a suitable solvent like ethanol at elevated temperatures and pressures to achieve the desired tetrahydroquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts, solvents, and reaction conditions would be fine-tuned to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to fully saturated quinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: Halogenated or alkylated tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline serves as a crucial precursor in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential pharmacological activities, including anti-inflammatory and analgesic effects. For instance, studies have shown that modifications to the tetrahydroquinoline structure can enhance its efficacy against certain diseases .

Neuroprotective Properties

Research indicates that compounds related to this compound exhibit neuroprotective effects. They may help in the treatment of neurodegenerative disorders by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Organic Synthesis

Synthetic Intermediates

This compound is utilized as an intermediate in organic synthesis processes. It can undergo various chemical transformations to yield complex molecules that are useful in drug discovery and development. For example, it can be converted into more complex quinoline derivatives that possess enhanced biological activities .

Catalysis

this compound has been explored as a catalyst in several organic reactions. Its ability to facilitate chemical reactions efficiently makes it valuable in synthetic chemistry .

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study published in a peer-reviewed journal detailed the synthesis of novel antimicrobial agents derived from this compound. The researchers modified the compound to enhance its antibacterial properties against resistant strains of bacteria. The results demonstrated significant activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of derivatives of this compound. The study found that specific modifications improved the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. This research highlights its potential application in developing treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The biological and chemical properties of tetrahydroquinolines are highly dependent on substituent type, position, and number. Below is a comparative analysis of 6-MeO-3-Me-THQ with key analogues:

Table 1: Comparative Data for 6-MeO-3-Me-THQ and Analogues

*Calculated based on molecular formula C₁₁H₁₅NO.

Key Research Findings

Pharmacological Activity

- Anticancer Potential: 6-MeO-3-Me-THQ: Derivatives like 6-MeO-N1-(4'-quinazolyl)-THQ exhibit potent tubulin polymerization inhibition (IC₅₀ < 1 µM), with 98.4% HPLC purity and 65% synthetic yield . 3,4-Diaryl-5,7-dimethoxy-THQ: These analogues show enhanced cytotoxicity due to diaryl substituents at positions 3 and 4, though demethylation can lead to undesired aromatization .

- Cardiovascular Effects: (±)-3-Dimethylamino-6-MeO-THQ: Increases myocardial contraction force by 85%, highlighting the role of amino and methoxy groups in cardiovascular activity .

Computational Studies

Critical Analysis of Substituent Effects

- Methoxy vs. Methyl : Methoxy groups enhance electron density and hydrogen-bonding capacity, critical for receptor binding (e.g., tubulin inhibition) . Methyl groups improve lipophilicity, aiding membrane permeability.

- Positional Influence : Substituents at positions 6 and 3 (as in 6-MeO-3-Me-THQ) optimize steric and electronic interactions compared to 2- or 4-substituted analogues .

- Halogenation : Fluorine and bromine increase metabolic stability but may introduce toxicity risks .

Biological Activity

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is a compound belonging to the tetrahydroquinoline class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

- A methoxy group at the 6th position.

- A methyl group at the 3rd position on the tetrahydroquinoline ring.

This unique structure significantly influences its chemical reactivity and biological activity, enhancing solubility and interaction with biological targets .

The molecular mechanism of action for this compound is not fully elucidated but is believed to involve:

- Binding interactions with various biomolecules.

- Potential enzyme inhibition or activation , leading to changes in gene expression and cellular metabolism .

Anticancer Properties

Studies have indicated that derivatives of tetrahydroquinolines exhibit significant anticancer properties. For instance:

- In vitro studies show that related compounds can inhibit the growth of colorectal cancer (CRC) cells by inducing oxidative stress through the PI3K/AKT/mTOR signaling pathway .

- A specific derivative demonstrated antiproliferative activity at micromolar concentrations and suppressed colony formation in HCT-116 cells .

Antimicrobial Activity

The compound has shown potential antimicrobial activity against various pathogens. Tetrahydroquinoline derivatives are often explored for their ability to inhibit bacterial growth and may serve as leads for new antibiotics .

Case Studies and Research Findings

A selection of studies highlights the biological activities associated with this compound:

Q & A

Q. Basic Research Focus

- NMR : H and C NMR distinguish regioisomers (e.g., 3-methyl vs. 2-methyl) via coupling patterns and chemical shifts (e.g., methoxy protons at δ 3.7–3.9 ppm) .

- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., demethylated derivatives).

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, though challenging due to the compound’s flexibility.

How can researchers reconcile contradictory data on synthesis yields for tetrahydroquinoline derivatives?

Advanced Research Focus

Discrepancies arise from:

- Catalyst deactivation : Impurities in starting materials (e.g., aniline derivatives) can poison metal catalysts, reducing yields .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve cyclization but may promote side reactions in methylated analogs .

Mitigation : Use design of experiments (DoE) to optimize parameters like solvent polarity, temperature, and catalyst loading.

What strategies enable selective functionalization of the 6-Methoxy-3-methyl-THQ core for drug discovery?

Q. Advanced Research Focus

- Electrophilic aromatic substitution (EAS) : Bromination at position 5 or 7 using NBS, guided by methoxy’s directing effects .

- Cross-coupling : Suzuki-Miyaura reactions install aryl groups at position 8, leveraging Pd catalysts and boronic acid derivatives .

- N-Functionalization : Acylation or sulfonylation at the NH group enhances bioavailability, as seen in antifungal carboxamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.